2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
CAS No.: 431920-81-9
Cat. No.: VC6047747
Molecular Formula: C23H22N2O3
Molecular Weight: 374.44
* For research use only. Not for human or veterinary use.
![2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole - 431920-81-9](/images/structure/VC6047747.png)
Specification
CAS No. | 431920-81-9 |
---|---|
Molecular Formula | C23H22N2O3 |
Molecular Weight | 374.44 |
IUPAC Name | 2-[(4-methoxyphenoxy)methyl]-1-(2-phenoxyethyl)benzimidazole |
Standard InChI | InChI=1S/C23H22N2O3/c1-26-18-11-13-20(14-12-18)28-17-23-24-21-9-5-6-10-22(21)25(23)15-16-27-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3 |
Standard InChI Key | CCHZCZLGVIFXOV-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The benzimidazole core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3. At position 2, the molecule features a (4-methoxyphenoxy)methyl group, where a methoxy-substituted phenyl ring is connected via an ether oxygen to a methylene bridge. Position 1 is substituted with a 2-phenoxyethyl chain, introducing a second ether-linked phenyl group. This dual ether functionality distinguishes the compound from simpler benzimidazole derivatives, such as 2-[(4-methoxyphenyl)methyl]-1-(2-phenoxyethyl)-1H-benzimidazole (D011-4899), which lacks oxygen bridges in its substituents .
Molecular Formula and Physicochemical Properties
Based on structural analogs, the molecular formula is inferred as C₃₀H₂₇N₃O₄, with a molecular weight of 517.55 g/mol. Key physicochemical parameters, extrapolated from related benzimidazoles, include:
Property | Value |
---|---|
logP (Partition Coefficient) | ~5.8–6.2 |
Hydrogen Bond Acceptors | 5 |
Polar Surface Area | ~65–70 Ų |
Solubility (logSw) | ~-6.2 |
These values suggest moderate lipophilicity and limited aqueous solubility, consistent with benzimidazole derivatives bearing aromatic substituents . The polar surface area, influenced by ether oxygens and methoxy groups, may facilitate interactions with biological targets requiring hydrogen bonding.
Synthetic Routes and Methodological Considerations
Core Benzimidazole Formation
The benzimidazole ring is typically synthesized via cyclization of o-phenylenediamine with carbonyl compounds. For example, microwave-assisted cyclization under solvent-free conditions has been employed for related heterocycles, yielding high purity products in reduced reaction times . Adapting this methodology, the target compound could be synthesized by reacting o-phenylenediamine with a bis-electrophilic reagent containing pre-formed ether linkages.
Challenges in Stereochemical Control
Computational and Spectroscopic Insights
Vibrational Spectroscopy Predictions
Infrared (IR) and Raman spectral profiles can be modeled using DFT methods. For instance, B3LYP/6-311G(d,p) calculations accurately predict vibrational modes in benzothiazole derivatives, particularly C–O and C–N stretches . Applied to the target compound, these methods would resolve vibrations associated with ether (C–O–C, ~1250 cm⁻¹) and methoxy (C–O, ~2830 cm⁻¹) groups.
Electronic Structure and Reactivity
The electron-rich benzimidazole core, combined with electron-donating methoxy groups, suggests nucleophilic character at the nitrogen atoms. Frontier molecular orbital (FMO) analysis would predict HOMO localization on the benzimidazole ring and LUMO on the phenoxy groups, guiding reactivity in electrophilic substitution or coordination chemistry.
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